6-Nitroquinazoline

Übersicht

Beschreibung

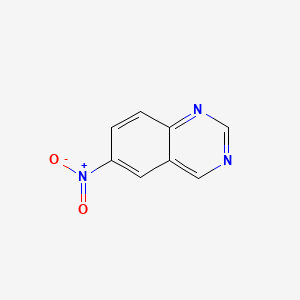

6-Nitroquinazoline is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules. The nitro group at the sixth position of the quinazoline ring enhances its reactivity and potential for various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-nitroquinazoline typically involves the nitration of quinazoline derivatives. One common method is the nitration of quinazoline using fuming nitric acid in concentrated sulfuric acid. This reaction introduces the nitro group at the sixth position of the quinazoline ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors such as anthranilic acid. The process includes nitration, cyclization, and purification steps to obtain the desired compound with high purity .

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

The nitro group at position 6 directs further electrophilic substitution to specific positions on the quinazoline ring:

Notably, nitration occurs preferentially at C4 due to the nitro group’s deactivating meta-directing effect .

Nucleophilic Aromatic Substitution

The electron-deficient ring facilitates nucleophilic displacement at halogenated positions:

Suzuki-Miyaura Cross-Coupling

4,7-Dichloro-6-nitroquinazoline undergoes regioselective coupling with arylboronic acids under palladium catalysis :

| Arylboronic Acid | Conditions | Regioselectivity (C4:C7) | Product Yield |

|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄, DME/EtOH (9:1), MW, 3 hr | 1:0 (C4 only) | 70% (7a) |

| 3-Nitrophenyl | Pd(PPh₃)₄, DMF/EtOH (9:1), reflux, 3 hr | 1:0 (C4 only) | 55% (6e) |

Microwave irradiation enhances reaction rates, while polar aprotic solvents like DMF improve solubility of intermediates .

Sulfonation

6-Nitroquinazolin-4(3H)-one reacts with sodium p-toluenesulfinate in DMF at 90°C to yield 6-nitro-7-tosylquinazolin-4(3H)-one :

Reaction:

7-Chloro-6-nitroquinazolin-4(3H)-one + Na⁺Ts⁻ → 6-Nitro-7-tosylquinazolin-4(3H)-one

Yield: 91%

Hydrolysis

4,7-Dichloro-6-nitroquinazoline undergoes hydrolysis in aqueous acetone to regenerate 7-chloro-6-nitroquinazolin-4(3H)-one, highlighting the reversibility of chlorination .

Stability and Handling

6-Nitroquinazoline derivatives are sensitive to moisture and light. Storage under inert atmosphere (N₂/Ar) at −20°C is recommended .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial and Antiparasitic Activities

6-Nitroquinazoline has shown significant biological activity, particularly as an antimalarial agent and against other parasitic infections. Studies indicate that it possesses leishmanicidal properties against Leishmania major, suggesting its potential for treating leishmaniasis .

Anticancer Potential

Research has focused on synthesizing derivatives of this compound for their antiproliferative effects against various cancer cell lines. For instance, derivatives were evaluated for their activity against human cancer cell lines, revealing promising cytotoxic effects . A specific study highlighted the synthesis of this compound derivatives that exhibited comparable activity to established anticancer agents .

Receptor Modulation

In the context of neuropharmacology, this compound has been identified as a non-competitive antagonist of metabotropic glutamate receptor 5 (mGlu5). This receptor is implicated in several neurological disorders, making this compound a candidate for further research in pain management and anxiety disorders .

Biochemical Research

Enzyme Inhibition Studies

this compound has been utilized in studies investigating enzyme inhibition mechanisms. It has been shown to inhibit shikimate dehydrogenase (SDH), which is crucial for the shikimate pathway in plants. This inhibition could lead to applications in herbicide development targeting specific plant processes .

Photodynamic Therapy Research

The compound's photodynamic effects have been explored, particularly in combination with UVA irradiation. Studies have demonstrated its ability to induce photodestructive effects on glioblastoma cell lines, indicating potential applications in cancer therapy .

Agricultural Chemistry

Herbicide Development

Due to its inhibitory effects on key enzymes in plants, this compound is being investigated as a building block for developing new herbicides. Its ability to affect metabolic pathways suggests it could be used to create targeted agrochemicals that disrupt essential processes in weeds while minimizing impact on crops .

Data Table: Summary of Applications

Case Studies

-

Antiproliferative Activity Against Cancer Cells

A study synthesized various this compound derivatives and tested them against multiple human cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity comparable to existing treatments, highlighting their potential as new anticancer agents . -

Inhibition of Shikimate Dehydrogenase

Research demonstrated that this compound significantly inhibited SDH activity in vitro and affected root growth in soybean and maize plants when applied in vivo. This suggests its potential role as a novel herbicide targeting the shikimate pathway . -

Photodynamic Effects on Glioblastoma Cells

The compound was tested for its photodynamic properties when combined with UVA light, resulting in significant cell death in glioblastoma cell lines. This study supports the exploration of this compound in cancer phototherapy .

Wirkmechanismus

The mechanism of action of 6-nitroquinazoline involves its interaction with specific molecular targets. For example, it has been shown to inhibit shikimate dehydrogenase, an enzyme involved in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids in plants . This inhibition can lead to reduced growth and development in plants, making it a potential herbicide .

Vergleich Mit ähnlichen Verbindungen

4,7-Dichloro-6-nitroquinazoline: Used as an intermediate in the synthesis of various therapeutic agents.

6-Bromoquinazoline: Known for its anticancer and antimicrobial activities.

6-Iodoquinazoline: Explored for its potential in treating tuberculosis and other infections.

Uniqueness: 6-Nitroquinazoline stands out due to its specific nitro group positioning, which imparts unique reactivity and biological activity. Its ability to inhibit specific enzymes and pathways makes it a valuable compound in both research and industrial applications .

Biologische Aktivität

6-Nitroquinazoline is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Synthesis

This compound is characterized by a nitro group at the sixth position of the quinazoline ring. The synthesis typically involves the reaction of anilines with acetic acid under controlled conditions to yield the desired nitro derivative. The general synthetic route has been established, showing that modifications at various positions can significantly influence biological activity .

Biological Activities

1. Anticancer Properties

Numerous studies have highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines:

- A study evaluated several derivatives, including this compound, against MCF-7 (breast cancer), HT-29 (colon cancer), and PC-3 (prostate cancer) cell lines. The compound exhibited significant cytotoxicity, with IC50 values indicating potent activity against these lines .

- Another research indicated that this compound had comparable activity to other halogenated compounds in inhibiting cancer cell proliferation, suggesting its potential as an anticancer agent .

2. Antiviral Activity

Research has identified this compound derivatives as effective inhibitors of viral infections, particularly coronaviruses:

- A series of 4-anilino-6-aminoquinazoline derivatives were synthesized, with one derivative showing an IC50 value of 0.157 μM against MERS-CoV, indicating strong antiviral potential without significant cytotoxicity .

3. Anti-inflammatory Effects

6-Nitroquinazolines have also been studied for their anti-inflammatory properties. They demonstrated inhibitory effects on TNF-alpha production and T cell proliferation, highlighting their dual-action capabilities in modulating immune responses .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Cytotoxic Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .

- Antiviral Mechanism : It is suggested that this compound interferes with viral replication processes, potentially by inhibiting key viral proteins involved in the life cycle of coronaviruses .

- Anti-inflammatory Mechanism : The inhibition of TNF-alpha and other inflammatory cytokines indicates a suppression of inflammatory pathways, which could be beneficial in treating autoimmune diseases .

Case Studies

Eigenschaften

IUPAC Name |

6-nitroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2/c12-11(13)7-1-2-8-6(3-7)4-9-5-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTKRGHYKSBDJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NC=C2C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344891 | |

| Record name | 6-Nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7556-95-8 | |

| Record name | 6-Nitroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7556-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.